Aclarubicin hydrochloride

Catalog No.
S548591
CAS No.
75443-99-1
M.F
C42H54ClNO15
M. Wt
848.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aclarubicin hydrochloride

CAS Number

75443-99-1

Product Name

Aclarubicin hydrochloride

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;hydrochloride

Molecular Formula

C42H54ClNO15

Molecular Weight

848.3 g/mol

InChI

InChI=1S/C42H53NO15.ClH/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29;/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3;1H/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+;/m0./s1

InChI Key

KUSMIBXCRZTVML-PCCPLWKKSA-N

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl

Synonyms

Aclacin, Aclacinomycin A, Aclaplastin, Aclarubicin, MA 144A1, MA-144A1, MA144A1, NSC 208734, NSC-208734, NSC208734

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O.Cl

Mechanism of Action:

Aclarubicin hydrochloride works by inhibiting the enzymes topoisomerase I and II, which are crucial for DNA replication and repair. By interfering with these enzymes, aclarubicin hydrochloride disrupts cell division and triggers cell death in cancer cells [].

Preclinical Studies:

Aclarubicin hydrochloride has shown promising results in preclinical studies, including cell line and animal models of various cancers. These studies have demonstrated its effectiveness against different types of leukemia, including acute myeloid leukemia (AML) [, ]. Additionally, research suggests potential activity against other malignancies like solid tumors [].

Clinical Trials:

Aclarubicin hydrochloride has been evaluated in clinical trials, primarily focusing on patients with AML who have not responded to other treatments. These trials have shown moderate efficacy, with some patients achieving complete remission (disappearance of all detectable cancer cells) [, ]. However, further investigation is needed to determine its optimal dosage, efficacy compared to other antileukemic agents, and long-term safety profile.

Ongoing Research:

Current research on aclarubicin hydrochloride focuses on improving its therapeutic potential by:

  • Developing novel drug delivery systems: Researchers are exploring ways to improve the drug's bioavailability and reduce its side effects by using targeted delivery systems [].
  • Combination therapies: Investigating the effectiveness of combining aclarubicin hydrochloride with other anti-cancer agents to potentially enhance its efficacy and overcome resistance [].

UNII

501948RI66

MeSH Pharmacological Classification

Topoisomerase II Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Other CAS

75443-99-1

Dates

Modify: 2023-09-14
Jensen, P. B. /Postincubation with Aclarubicin Reverses Topoisomerase II Mediated DNA Cleavage, Strand Breaks, and Cytotoxicity Induced by VP-16./ Investigational New Drugs 12 (1994): 289-97. Http://cat.inist.fr. Web. 18 Sept. 2012./Aclarubicin./ Cancer.gov. National Cancer Institute, n.d. Web. 18 Sept. 2012.Wakabayashi, I. /Mechanisms in Inhibitory Action of Aclarubicin on Contractility of Rat Aorta./ Journal of Pharmacy and Pharmacology 47.12A (1995): 1025-028.Ncbi.gov. Web. 18 Sept. 2012.

Explore Compound Types